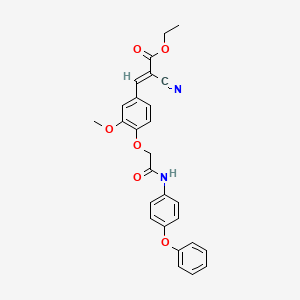
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a methoxy group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl cyanoacetate with appropriate phenyl derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines.
Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Phenoxyphenyl derivatives: Compounds with similar structural features and applications.
Uniqueness
This detailed overview highlights the significance and versatility of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate in various scientific domains
Biological Activity
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its intricate structure and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including cyano, methoxy, and phenoxy moieties, contributing to its unique reactivity and biological interactions. The molecular formula is C25H28N2O5, with a molecular weight of approximately 440.50 g/mol.
Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activities or receptor functions. The presence of the cyano group suggests possible inhibition of certain metabolic pathways, while the methoxy and phenoxy groups may enhance lipophilicity, facilitating membrane penetration.
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. For instance, a recent study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.
Antimicrobial Properties
In addition to its anticancer activity, this compound has also been evaluated for antimicrobial properties. A study reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Study 1: Anticancer Effects
A notable study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values determined at various concentrations. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 5 | 85 | 10 |
| 10 | 65 | 30 |
| 20 | 40 | 60 |
Case Study 2: Antimicrobial Activity
In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Properties
Molecular Formula |
C27H24N2O6 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C27H24N2O6/c1-3-33-27(31)20(17-28)15-19-9-14-24(25(16-19)32-2)34-18-26(30)29-21-10-12-23(13-11-21)35-22-7-5-4-6-8-22/h4-16H,3,18H2,1-2H3,(H,29,30)/b20-15+ |
InChI Key |
JTFAGYIAWPXWLT-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















